molecular formula C12H19ClN4O B2762984 1-cyclopropanecarbonyl-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride CAS No. 1189874-25-6

1-cyclopropanecarbonyl-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Cat. No.: B2762984
CAS No.: 1189874-25-6
M. Wt: 270.76
InChI Key: ZGJQDYZXXDABGX-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a cyclopropyl group, an imidazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Cyclopropyl Group Introduction: The cyclopropyl group is added via cyclopropanation reactions, which can involve the use of diazo compounds and transition metal catalysts.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the imidazole and piperazine moieties, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Cyclopropyl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, while the piperazine moiety can interact with receptor proteins, modulating their activity. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine: This compound shares the cyclopropyl and imidazole moieties but lacks the piperazine ring.

    Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate: Contains an imidazole ring and a triazole ring, but differs in the overall structure and functional groups.

Uniqueness

Cyclopropyl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of a cyclopropyl group, an imidazole ring, and a piperazine moiety

Properties

IUPAC Name

cyclopropyl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.ClH/c1-14-5-4-13-12(14)16-8-6-15(7-9-16)11(17)10-2-3-10;/h4-5,10H,2-3,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJQDYZXXDABGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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